molecular formula C8H12N4O5 B1194097 6-Azacytidine CAS No. 3131-60-0

6-Azacytidine

Katalognummer B1194097
CAS-Nummer: 3131-60-0
Molekulargewicht: 244.20 g/mol
InChI-Schlüssel: OZQDLJNDRVBCST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Azacytidine, also known as azacitidine, is a chemical compound that is a nucleoside analog of cytidine. It is primarily used in the treatment of myelodysplastic syndromes, a group of disorders caused by poorly formed or dysfunctional blood cells. The compound has shown significant potential in the field of epigenetics and cancer therapy due to its ability to inhibit DNA methylation .

Wissenschaftliche Forschungsanwendungen

6-Azacytidine has a wide range of applications in scientific research:

Wirkmechanismus

6-Azacytidine exerts its effects through two primary mechanisms:

    Inhibition of DNA Methyltransferase: At low doses, the compound inhibits DNA methyltransferase, leading to hypomethylation of DNA.

    Cytotoxicity: At higher doses, this compound incorporates into DNA and RNA, disrupting their normal function and leading to cell death.

Safety and Hazards

Azacitidine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause genetic defects and cancer . Symptoms of exposure to related compounds include nausea, vomiting, diarrhea, and mylagia .

Zukünftige Richtungen

The field of DNA methylation, which includes the study of 6-Azacytidine, is likely to take exciting directions in the future. This includes the development of new antiviral drugs and an insight understanding of the molecular behavior of the current known agents .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Azacytidine can be synthesized through various methods. One common approach involves the reaction of 4-amino-1,3,5-triazin-2(1H)-one with ribofuranosyl derivatives under specific conditions to form the nucleoside analog . The reaction typically requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves optimizing the synthetic route to achieve high purity and yield. This often includes steps to minimize degradation impurities and ensure the stability of the final product . The compound is usually produced as a white to off-white solid, which is then formulated for pharmaceutical use.

Analyse Chemischer Reaktionen

Types of Reactions

6-Azacytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can result in various substituted analogs .

Vergleich Mit ähnlichen Verbindungen

6-Azacytidine is often compared with other nucleoside analogs, such as:

The uniqueness of this compound lies in its dual mechanism of action, which allows it to be effective at both low and high doses, providing versatility in therapeutic applications .

Eigenschaften

IUPAC Name

5-amino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-4-1-10-12(8(16)11-4)7-6(15)5(14)3(2-13)17-7/h1,3,5-7,13-15H,2H2,(H2,9,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQDLJNDRVBCST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859796
Record name 5-Amino-2-pentofuranosyl-1,2,4-triazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817324
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

3131-60-0
Record name 6-Azacytidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Azacytidine
Reactant of Route 2
6-Azacytidine
Reactant of Route 3
6-Azacytidine
Reactant of Route 4
6-Azacytidine
Reactant of Route 5
6-Azacytidine
Reactant of Route 6
6-Azacytidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.